2-(8-(4-ethylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide
Description
Properties
IUPAC Name |
2-[6-(4-ethylphenyl)-4-methyl-1,3-dioxo-7-phenylpurino[7,8-a]imidazol-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N6O3/c1-3-15-9-11-17(12-10-15)30-18(16-7-5-4-6-8-16)13-28-20-21(26-23(28)30)27(2)24(33)29(22(20)32)14-19(25)31/h4-13H,3,14H2,1-2H3,(H2,25,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTCDSJKILATKDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C(=CN3C2=NC4=C3C(=O)N(C(=O)N4C)CC(=O)N)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(8-(4-ethylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide an in-depth analysis of the biological activity associated with this compound, including its mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 444.44 g/mol. The compound features a unique imidazo[2,1-f]purine core structure that is modified with various functional groups, which may influence its biological activity.
Table 1: Structural Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 444.44 g/mol |
| IUPAC Name | This compound |
| CAS Number | 896294-92-1 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of various enzymes and receptors involved in critical biological pathways.
Potential Targets
- Adenosine Receptors : The compound may exhibit activity as an antagonist at A3 adenosine receptors, which are implicated in inflammation and cancer progression .
- Kinase Inhibition : It could also inhibit kinases involved in cell signaling pathways that regulate cell growth and survival .
Case Studies and Research Findings
Recent studies have highlighted the potential anti-cancer properties of the compound. For instance:
- Anti-cancer Activity : In vitro studies demonstrated that the compound inhibits the proliferation of certain leukemia cell lines. The half-maximal inhibitory concentration (IC50) values were found to be in the low micromolar range, indicating significant potency against these cancer cells .
- Mechanistic Insights : Research indicated that treatment with this compound leads to down-regulation of key signaling pathways associated with tumor growth. Specifically, it was observed to reduce levels of phosphorylated ERK1/2 in treated cells .
Table 2: Biological Activity Summary
| Activity Type | Target/Effect | IC50 (µM) |
|---|---|---|
| Anti-cancer | Proliferation inhibition in leukemia | ~0.3 - 1.2 |
| Kinase inhibition | Down-regulation of ERK signaling | Not specified |
| Adenosine receptor antagonism | Potential modulation of inflammation | Not specified |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a comparative analysis of key analogs, focusing on substitution patterns and inferred pharmacological properties.
Table 1: Structural and Functional Comparison
Key Insights:
Position 8 Substitutions: The target compound’s 4-ethylphenyl group increases lipophilicity compared to phenyl (e.g., ) or methoxy (e.g., ) substituents. This may enhance membrane permeability but reduce aqueous solubility.
This could improve target affinity but increase metabolic susceptibility.
Position 7 Variations :
- Phenyl (target) vs. 4-methylphenyl () substitutions affect steric bulk and hydrophobicity. The phenyl group may favor interactions with aromatic residues in enzyme active sites.
Synthetic Approaches :
Q & A
Q. What are the critical steps in synthesizing this compound, and how can reaction conditions be optimized?
Synthesis involves multi-step pathways, including cyclization of imidazo[2,1-f]purine cores and functionalization with acetamide groups. Key steps include:
- Core formation : Cyclocondensation under reflux with catalysts (e.g., Pd/Cu) to form the purine-dione scaffold .
- Acetamide coupling : Use of carbodiimide coupling agents (e.g., EDC/HOBt) in anhydrous solvents (DMF or DCM) to attach the acetamide moiety .
- Purification : Gradient column chromatography (silica gel) and HPLC for isolating intermediates and final products . Optimization requires monitoring reaction progress via TLC/HPLC and adjusting temperature/pH to minimize byproducts .
Q. Which spectroscopic techniques are most effective for confirming structural integrity?
- NMR : H and C NMR to verify substituent positions (e.g., phenyl, ethyl groups) and hydrogen bonding patterns in the imidazo-purine core .
- Mass spectrometry : High-resolution MS (HRMS) to confirm molecular weight and isotopic distribution .
- IR spectroscopy : Identification of carbonyl (2,4-dione) and amide (C=O stretch) functional groups .
Q. How does the compound’s solubility profile influence experimental design?
Solubility in polar aprotic solvents (DMSO, DMF) enables in vitro assays, while poor aqueous solubility may require formulation with co-solvents (e.g., cyclodextrins) for biological studies . Solubility parameters should be pre-screened using UV-Vis spectroscopy .
Advanced Research Questions
Q. What computational methods are suitable for predicting the compound’s binding affinity to biological targets?
- Density Functional Theory (DFT) : Calculate electronic properties (HOMO/LUMO) to predict reactivity and interaction with enzymes (e.g., kinases) .
- Molecular docking : Use software like AutoDock Vina to model interactions with ATP-binding pockets, guided by structural analogs (e.g., thieno-pyrimidine derivatives) .
- MD simulations : Assess stability of ligand-target complexes over nanosecond timescales .
Q. How can researchers resolve contradictions in biological activity data across studies?
- Dose-response reevaluation : Confirm activity thresholds using standardized assays (e.g., IC measurements in kinase inhibition) .
- Metabolite profiling : LC-MS/MS to identify active/inactive metabolites that may explain discrepancies .
- Structural analogs comparison : Cross-reference activity of derivatives (e.g., fluorophenyl vs. ethylphenyl substitutions) to isolate key pharmacophores .
Q. What strategies mitigate challenges in scaling up synthesis for preclinical studies?
- Flow chemistry : Continuous synthesis to enhance yield and reduce purification steps .
- Green chemistry : Replace toxic solvents (DCM) with biodegradable alternatives (e.g., 2-MeTHF) .
- Process analytical technology (PAT) : Real-time monitoring via inline FTIR to ensure consistency .
Methodological Considerations
Q. How to design assays for evaluating the compound’s pharmacokinetic properties?
- Plasma stability : Incubate with plasma (human/rodent) and quantify degradation via LC-MS .
- CYP450 inhibition : Use fluorogenic substrates in microsomal assays to assess metabolic interactions .
- Permeability : Caco-2 cell monolayers to predict oral bioavailability .
Q. What experimental controls are critical for validating target engagement in cellular models?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
